

Glycyl-D-threonine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycyl-D-threonine**

Cat. No.: **B11750392**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and characterization of the dipeptide **Glycyl-D-threonine**. The information is intended to serve as a valuable resource for researchers and professionals involved in peptide chemistry, drug discovery, and development.

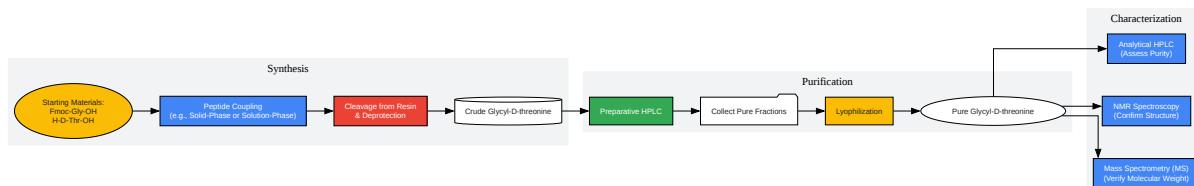
Physicochemical Properties of Glycyl-D-threonine

A summary of the key quantitative data for **Glycyl-D-threonine** is presented in the table below, facilitating easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ N ₂ O ₄	[1] [2] [3]
Average Molecular Weight (Anhydrous)	176.17 g/mol	[1] [2] [3] [4]
Average Molecular Weight (Dihydrate)	212.20 g/mol	[5]
Monoisotopic Mass	176.07970687 Da	[1] [2] [3]
CAS Number	7361-42-4 (anhydrous)	[1] [6]
74807-44-6 (dihydrate)	[1] [5] [7]	
Topological Polar Surface Area (TPSA)	113 Å ²	[1] [2]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	4	[1]
XLogP3	-4.1	[2] [3]
Appearance	White to Almost white powder to crystal	[5]

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **Glycyl-D-threonine**. This process ensures the desired product is synthesized with high purity and its identity is confirmed through rigorous analytical methods.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Glycyl-D-threonine**.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the synthesis, purification, and characterization of **Glycyl-D-threonine**.

I. Synthesis: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-phase peptide synthesis is a widely used method for the efficient synthesis of peptides.^{[4][5][6][8]} The following protocol is a general guideline and may require optimization.

1. Resin Preparation:

- Start with a pre-loaded Wang or 2-chlorotriyl chloride resin with the C-terminal amino acid (D-threonine).
- Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Drain the solvent and add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the D-threonine.
- Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

3. Amino Acid Coupling:

- In a separate vial, dissolve Fmoc-glycine (3-5 equivalents) and a coupling agent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF.
- Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated Fmoc-glycine solution to the resin.
- Agitate the reaction mixture for 1-2 hours to ensure complete coupling. A Kaiser test can be performed to monitor the completion of the reaction.
- Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

4. Cleavage and Deprotection:

- After the final coupling step and subsequent washing, dry the resin.
- Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash 2-3 times.
- Dry the crude peptide pellet under vacuum.

II. Purification: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified to obtain a high-purity product.

1. System Preparation:

- Use a preparative RP-HPLC system equipped with a C18 column.
- Prepare two mobile phases:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

2. Sample Preparation and Injection:

- Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent.
- Filter the sample solution through a 0.45 μ m filter to remove any particulates.
- Inject the filtered sample onto the equilibrated column.

3. Elution and Fraction Collection:

- Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30-60 minutes) at a flow rate appropriate for the column size.
- Monitor the elution profile using a UV detector at 214 nm and 280 nm.
- Collect fractions corresponding to the major peptide peak.

4. Purity Analysis and Lyophilization:

- Analyze the purity of the collected fractions using analytical RP-HPLC.
- Pool the fractions with the desired purity.
- Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white, fluffy powder.

III. Characterization

1. Mass Spectrometry (MS):

- Objective: To confirm the molecular weight of the synthesized peptide.
- Methodology:
 - Reconstitute a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
 - Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
 - Acquire the mass spectrum in the positive ion mode.
 - Compare the observed monoisotopic mass of the protonated molecule $[M+H]^+$ with the calculated theoretical mass.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the structure and stereochemistry of the dipeptide.
- Methodology:
 - Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
 - Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR spectra on a high-field NMR spectrometer.

- Assign the proton and carbon signals to the respective atoms in the **Glycyl-D-threonine** structure.
- The chemical shifts, coupling constants, and through-space correlations (from NOESY or ROESY spectra) will confirm the connectivity and stereochemistry of the molecule.

3. Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Objective: To determine the purity of the final peptide product.
- Methodology:
 - Use an analytical RP-HPLC system with a C18 column.
 - Dissolve the purified peptide in Mobile Phase A.
 - Inject a known concentration of the peptide solution.
 - Elute with a suitable gradient of Mobile Phase B (e.g., 5% to 95% B over a shorter timeframe than the preparative method).
 - Monitor the chromatogram at 214 nm.
 - The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4.2. Purification and Characterization of the Peptides [bio-protocol.org]
- 2. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. biomatik.com [biomatik.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Glycyl-D-threonine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11750392#glycyl-d-threonine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com